2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
Starting Materials: 4-(dimethylamino)benzaldehyde or similar derivatives.
Reaction Conditions: Friedel-Crafts alkylation or acylation reactions, typically using Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions
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Preparation of Benzo[lmn][3,8]phenanthroline Core
Starting Materials: Naphthalene derivatives and suitable nitrogen sources.
Reaction Conditions: High-temperature cyclization reactions, often in the presence of catalysts like palladium or platinum.
Chemical Reactions Analysis
Types of Reactions
2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
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Oxidation
Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives with altered electronic properties.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Often performed in anhydrous solvents under inert atmosphere.
Products: Reduced forms with potential changes in solubility and reactivity.
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Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with functional group modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as fluorescent probes or bioactive molecules. Their ability to interact with biological macromolecules makes them useful in imaging and diagnostic applications.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. This includes their use as anticancer agents, antimicrobial compounds, and in drug delivery systems.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Its electronic properties make it suitable for these high-tech applications.
Mechanism of Action
The mechanism of action of 2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets through various pathways:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways: The compound can intercalate into DNA, inhibit enzyme activity, or disrupt membrane integrity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,7-bis[4-nitrophenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,7-bis[2-(dimethylamino)ethyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
Compared to similar compounds, 2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone stands out due to its specific electronic properties and structural features. The presence of dimethylamino groups enhances its solubility and reactivity, making it more versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C30H24N4O4 |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
6,13-bis[4-(dimethylamino)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C30H24N4O4/c1-31(2)17-5-9-19(10-6-17)33-27(35)21-13-15-23-26-24(16-14-22(25(21)26)28(33)36)30(38)34(29(23)37)20-11-7-18(8-12-20)32(3)4/h5-16H,1-4H3 |
InChI Key |
KSRJSCXLSWNHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)N(C)C)C2=O |
Origin of Product |
United States |
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